

# Vaborbactam's Stand Against Novel Beta-Lactamases: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Vaborbactam**

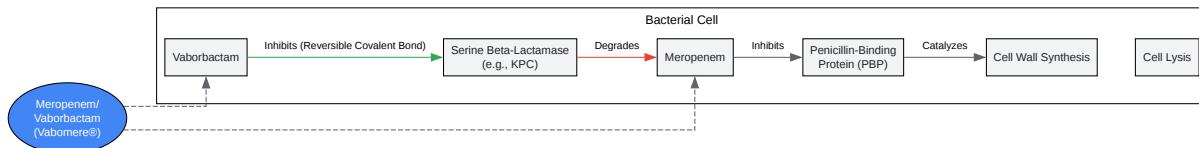
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The escalating threat of antibiotic resistance, particularly from carbapenem-resistant Enterobacterales (CRE), has necessitated the development of novel therapeutic strategies. **Vaborbactam**, a cyclic boronic acid-based beta-lactamase inhibitor, represents a significant advancement in this ongoing battle. When combined with the carbapenem antibiotic meropenem, **vaborbactam** effectively restores its activity against many CRE strains, offering a critical treatment option for severe infections. This guide provides a comprehensive comparison of **vaborbactam**'s performance against novel beta-lactamases, supported by experimental data, for researchers, scientists, and drug development professionals.

## Mechanism of Action: A Reversible Covalent Bond

**Vaborbactam**'s efficacy lies in its unique mechanism of action. Unlike some earlier beta-lactamase inhibitors, **vaborbactam** is not a beta-lactam itself but a boronic acid derivative.<sup>[1]</sup> It acts as a potent, reversible covalent inhibitor of serine beta-lactamases. The boron atom in **vaborbactam** forms a stable, covalent bond with the catalytic serine residue in the active site of the beta-lactamase enzyme.<sup>[1][2]</sup> This bond mimics the transition state of beta-lactam hydrolysis, effectively trapping and inactivating the enzyme.<sup>[3]</sup> This reversible inhibition allows **vaborbactam** to protect beta-lactam antibiotics, such as meropenem, from degradation.<sup>[4]</sup> **Vaborbactam** itself does not possess antibacterial activity.<sup>[4][5]</sup>



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Mechanism of action of Meropenem-**Vaborbactam**.

## Spectrum of Beta-Lactamase Inhibition

**Vaborbactam** demonstrates a broad spectrum of activity against Ambler Class A and Class C serine beta-lactamases.<sup>[6][7]</sup> Its most notable feature is its potent inhibition of *Klebsiella pneumoniae* carbapenemase (KPC) enzymes, which are a major cause of carbapenem resistance in Enterobacterales.<sup>[1][8]</sup> **Vaborbactam** is also effective against other Class A enzymes, including extended-spectrum beta-lactamases (ESBLs) like CTX-M, SHV, and TEM, as well as Class C cephalosporinases (AmpC).<sup>[7][9]</sup>

However, **vaborbactam**'s activity is limited against other classes of beta-lactamases. It does not inhibit Class B metallo-beta-lactamases (MBLs), such as NDM, VIM, and IMP, which utilize a zinc ion in their active site.<sup>[7][10][11]</sup> Furthermore, it has poor or no activity against Class D carbapenemases, also known as oxacillinases (OXA), such as OXA-48.<sup>[5][6][7]</sup>

## In Vitro Efficacy of Vaborbactam

The potency of **vaborbactam**'s inhibitory activity is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). Lower values indicate more potent inhibition. The combination of meropenem and **vaborbactam** has demonstrated significant in vitro activity against a wide range of beta-lactamase-producing Enterobacterales, as shown by the reduction in minimum inhibitory concentrations (MICs).

Table 1: **Vaborbactam** Inhibition Constants (Ki) and Kinetic Parameters against Various Beta-Lactamases

Beta-Lactamase	Ambler Class	Ki (nM)	k2/K (M-1s-1)	koff (s-1)	Residence Time (min)
KPC-2	A	69[3]	5.5 x 10 <sup>3</sup> [6]	0.000043[6]	394[6]
KPC-3	A	-	6.7 x 10 <sup>3</sup> [6]	0.000030[6]	-
CTX-M-15	A	<69[3]	-	-	-
SHV-12	A	<69[3]	-	-	-
AmpC	C	-	-	-	-

Data compiled from multiple sources.[3][6] A dash (-) indicates data not available.

Table 2: In Vitro Activity of Meropenem and Meropenem-**Vaborbactam** against Beta-Lactamase-Producing Enterobacteriales

Organism Group (Beta-Lactamase Produced)	Meropenem MIC <sub>90</sub> (µg/mL)	Meropenem-Vaborbactam MIC <sub>90</sub> (µg/mL)
KPC-producing Enterobacteriales	>32[1]	0.5[1]
ESBL-producing E. coli	-	-
AmpC-producing Enterobacter cloacae	-	-
OXA-48-producing K. pneumoniae	-	-
MBL-producing K. pneumoniae	-	-

MIC<sub>90</sub> represents the concentration required to inhibit the growth of 90% of isolates. Data compiled from multiple sources.[1] A dash (-) indicates data not available.

# Comparative Analysis with Other Novel Beta-Lactamase Inhibitors

**Vaborbactam** is one of several new beta-lactamase inhibitors that have recently become available. A comparison with other agents, such as avibactam and relebactam, is crucial for understanding their respective clinical utility.

Table 3: Comparison of **Vaborbactam**, Avibactam, and Relebactam

Feature	Meropenem-Vaborbactam	Ceftazidime-Avibactam	Imipenem-Cilastatin-Relebactam
Inhibitor Class	Cyclic boronic acid <sup>[1]</sup>	Diazabicyclooctane (DBO) <sup>[12]</sup>	Diazabicyclooctane (DBO) <sup>[12]</sup>
Partner Antibiotic	Meropenem	Ceftazidime	Imipenem-Cilastatin
Activity against Class A (KPC)	Excellent <sup>[10]</sup>	Excellent <sup>[12]</sup>	Excellent <sup>[12]</sup>
Activity against Class A (ESBL)	Good <sup>[7]</sup>	Excellent <sup>[13]</sup>	Good <sup>[13]</sup>
Activity against Class C (AmpC)	Good <sup>[10]</sup>	Excellent <sup>[12]</sup>	Good <sup>[12]</sup>
Activity against Class D (OXA-48)	None <sup>[5]</sup>	Moderate <sup>[12]</sup>	Limited <sup>[12]</sup>
Activity against Class B (MBLs)	None <sup>[10]</sup>	None <sup>[12]</sup>	None <sup>[12]</sup>
Activity against <i>P. aeruginosa</i>	Generally ineffective <sup>[14]</sup>	Active <sup>[12]</sup>	Active <sup>[12]</sup>

This table provides a general overview. Susceptibility can vary based on specific resistance mechanisms.

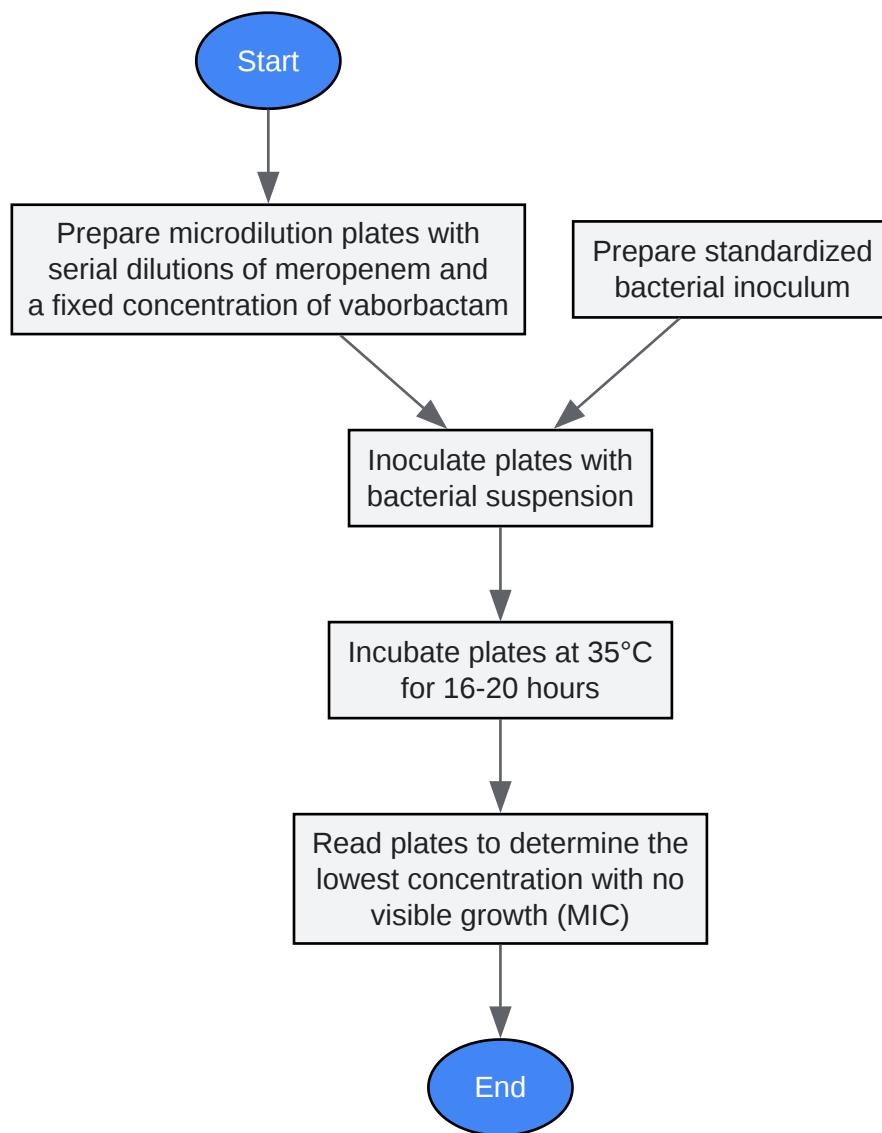
## Experimental Protocols

The data presented in this guide are derived from standardized laboratory methods. The following are outlines of the key experimental protocols used to evaluate the efficacy of **vaborbactam**.

### Minimum Inhibitory Concentration (MIC) Determination

The MIC of meropenem-**vaborbactam** is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[\[15\]](#)[\[16\]](#)

- Preparation: A series of twofold dilutions of meropenem are prepared in cation-adjusted Mueller-Hinton broth. **Vaborbactam** is added to each dilution at a fixed concentration, typically 8 µg/mL.[\[8\]](#)[\[17\]](#)
- Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL.
- Incubation: The microdilution plates are incubated at 35°C for 16-20 hours.
- Reading: The MIC is the lowest concentration of meropenem in the presence of fixed-concentration **vaborbactam** that completely inhibits visible bacterial growth.



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Workflow for MIC determination.

## Enzyme Inhibition Kinetics (Ki and IC50 Determination)

Enzyme kinetics are studied to determine the inhibitory potency of **vaborbactam** against purified beta-lactamase enzymes.

- Enzyme and Substrate Preparation: Purified beta-lactamase enzyme and a chromogenic substrate (e.g., nitrocefin) are prepared in a suitable buffer.

- Assay: The rate of substrate hydrolysis by the enzyme is measured spectrophotometrically by monitoring the change in absorbance over time.
- IC<sub>50</sub> Determination: The assay is performed in the presence of various concentrations of **vaborbactam**. The IC<sub>50</sub> is the concentration of **vaborbactam** that reduces the rate of substrate hydrolysis by 50%.
- Ki Determination: To determine the inhibition constant (Ki), the assay is performed with multiple substrate and inhibitor concentrations. The data are then fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive inhibition).

## Conclusion

**Vaborbactam**, in combination with meropenem, is a powerful tool in the fight against multidrug-resistant Gram-negative bacteria. Its potent inhibition of KPC and other Class A and C beta-lactamases has restored the utility of meropenem for treating serious infections caused by CRE.<sup>[5]</sup> However, its lack of activity against metallo-beta-lactamases and OXA-48-like carbapenemases underscores the need for continued development of new and diverse beta-lactamase inhibitors and the importance of rapid diagnostics to guide appropriate therapy.<sup>[5]</sup> <sup>[18]</sup> The data and protocols presented here provide a foundation for further research and development in this critical area of infectious disease.

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## References

- 1. [taylorandfrancis.com](http://taylorandfrancis.com) [taylorandfrancis.com]
- 2. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vaborbactam - Wikipedia [en.wikipedia.org]
- 4. VABOMERE (meropenem and vaborbactam)  How It Works [vabomere.com]

- 5. Microbiology of Meropenem-Vaborbactam: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacteriales Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacokinetics/Pharmacodynamics of Vaborbactam, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Classification and applicability of new beta-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. mdpi.com [mdpi.com]
- 13. New  $\beta$ -Lactam– $\beta$ -Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal [scholarship.miami.edu]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Determination of MIC and disk diffusion quality control guidelines for meropenem-vaborbactam, a novel carbapenem/boronic acid  $\beta$ -lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jmilabs.com [jmilabs.com]
- 18. Microbiology of Meropenem-Vaborbactam: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacteriales Infections - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vaborbactam's Stand Against Novel Beta-Lactamases: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611620#validating-vaborbactam-s-activity-against-novel-beta-lactamases>]

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